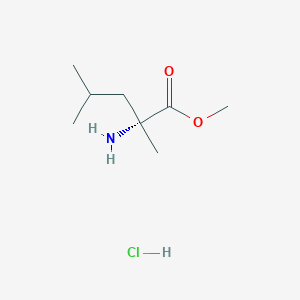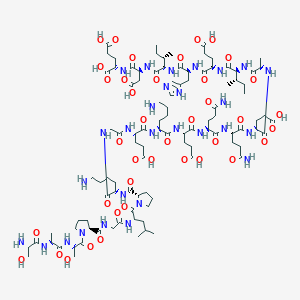
EMU OIL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emu oil is a natural oil derived from the fat of the emu, a flightless bird native to Australia. The oil has been used for centuries by Aboriginal Australians for its purported healing properties. This compound is rich in unsaturated fatty acids, including oleic acid, linoleic acid, and linolenic acid, which contribute to its various therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emu oil is primarily obtained through a process that involves the extraction of fat from the emu’s body, followed by rendering and refining. The fat is first harvested from the emu, then subjected to a rendering process where it is heated to separate the oil from the solid fat. The oil is then filtered and refined to remove impurities and achieve the desired consistency and purity .
Industrial Production Methods: In industrial settings, this compound production involves several steps:
Harvesting: Fat is collected from the emu, typically from the back and abdominal regions.
Rendering: The fat is heated to separate the oil from the solid components.
Filtering: The oil is filtered to remove any remaining solid particles.
Refining: The oil undergoes further refining to remove impurities and achieve a consistent quality
Chemical Reactions Analysis
Types of Reactions: Emu oil undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can affect the stability and efficacy of the oil.
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation when exposed to air, leading to rancidity. Antioxidants such as tocopherols are often added to prevent this.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Hydrolysis: this compound can be hydrolyzed in the presence of water and enzymes, breaking down the triglycerides into free fatty acids and glycerol
Major Products Formed:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids and glycerol
Scientific Research Applications
Chemistry: Emu oil’s unique composition makes it a subject of interest for studying lipid oxidation and stability.
Biology: this compound has been investigated for its anti-inflammatory and wound-healing properties.
Medicine: this compound is used in topical formulations for its moisturizing and anti-inflammatory effects. It has been studied for its potential benefits in treating conditions such as arthritis, eczema, and psoriasis.
Industry: this compound is used in cosmetics and personal care products for its skin-penetrating and moisturizing properties .
Mechanism of Action
Emu oil exerts its effects through several mechanisms:
Anti-inflammatory: The high content of unsaturated fatty acids, particularly oleic acid, contributes to its anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.
Moisturizing: this compound’s ability to penetrate the skin barrier allows it to deliver moisture deep into the skin layers.
Wound Healing: this compound promotes wound healing by enhancing the proliferation of skin cells and reducing inflammation .
Comparison with Similar Compounds
Ostrich Oil: Similar in composition but less effective in penetrating the skin.
Rhea Oil: Comparable in fatty acid content but with different antioxidant properties.
Duck Oil and Chicken Oil: Higher in saturated fats and less effective in providing anti-inflammatory benefits
Uniqueness of Emu Oil: this compound stands out due to its high content of unsaturated fatty acids and its superior skin-penetrating ability. This makes it more effective for topical applications compared to other avian oils .
This compound’s unique properties and wide range of applications make it a valuable compound in both traditional and modern contexts. Its therapeutic potential continues to be explored in various scientific fields, highlighting its versatility and effectiveness.
Properties
CAS No. |
158570-96-8 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




